2,5,7-trichloro-9H-fluoren-4-amine
Description
General Overview of Fluorene (B118485) Derivatives in Contemporary Chemical Science
Fluorene is a polycyclic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. entrepreneur-cn.com This planar, electron-rich structure imparts desirable photophysical properties, such as high fluorescence quantum yields and conductivity, making fluorene derivatives highly valuable in materials science. entrepreneur-cn.com Their unique physical and chemical characteristics have led to widespread applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes for bioimaging. entrepreneur-cn.comresearchgate.netresearchgate.net
The versatility of the fluorene scaffold is a key driver of its prevalence in modern chemical research. researchgate.netresearchgate.net The carbon at the 9-position of the five-membered ring is particularly reactive and susceptible to oxidation, which is why it is often substituted to enhance the stability of fluorene-based materials. researchgate.netresearchgate.net Furthermore, the 2 and 7 positions on the benzene rings are common sites for modification, allowing for the fine-tuning of the molecule's electronic and optical properties. researchgate.netmdpi.com By introducing various functional groups, researchers can synthesize a vast library of fluorene derivatives with tailored characteristics for specific applications, ranging from advanced materials to pharmacologically active agents. entrepreneur-cn.comresearchgate.net Indeed, studies have revealed that certain fluorene derivatives exhibit anti-tumor, anti-inflammatory, and antibacterial properties. entrepreneur-cn.com
Rationale for Investigating Substituted Fluorene Amines
The introduction of amine groups to the fluorene backbone is a significant area of investigation. Fluorene-substituted aromatic amines are a class of compounds with notable potential, particularly in the realm of materials science where they can serve as hole-transporting materials. mdpi.com The nitrogen-donor substituent can significantly influence the electronic properties of the fluorene system. mdpi.com
The primary rationale for studying substituted fluorene amines lies in the concept of creating donor-acceptor systems. By strategically placing electron-donating groups (like amines) and electron-withdrawing groups on the fluorene core, chemists can modulate the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.com This tuning of the energy gap is crucial for developing materials with specific light absorption and emission characteristics, a critical aspect in the design of OLEDs and other optoelectronic devices. researchgate.netrsc.org Furthermore, the amine functionality provides a site for further chemical modification and bioconjugation, opening avenues for their use as biological probes and in medicinal chemistry. researchgate.netresearchgate.net
Specific Focus on 2,5,7-Trichloro-9H-fluoren-4-amine within the Fluorene Research Landscape
While extensive research exists on various fluorene derivatives, specific academic studies focusing solely on this compound are not widely present in publicly accessible literature. However, its chemical structure allows for informed speculation on its potential properties and research interest. The compound is a polychlorinated fluorene amine, and the presence of three chlorine atoms—strong electron-withdrawing groups—would significantly impact the electronic environment of the fluorene system.
The combination of the electron-donating amine group at the 4-position and the electron-withdrawing chloro groups at the 2, 5, and 7 positions creates a complex electronic profile. This substitution pattern would likely lead to a molecule with a distinct energy gap and unique photophysical properties compared to other fluorene derivatives. The study of such a molecule could provide valuable insights into structure-property relationships in halogenated aromatic amines. While no direct synthesis for this compound is prominently reported, related syntheses of other chlorinated fluorene derivatives, such as those used as intermediates for the antimalarial drug lumefantrine, have been developed. researchgate.net A structurally similar compound, 4-amino-2,5,7-trichloro-fluoren-9-one, which features a ketone at the 9-position, is documented, suggesting the plausibility of this substitution pattern. echemi.com Further research into this compound could therefore be a valuable endeavor, potentially uncovering novel applications in materials science or medicinal chemistry.
Interactive Data Table: Properties of this compound and a Related Compound
| Property | This compound (Predicted) | 4-amino-2,5,7-trichloro-fluoren-9-one echemi.com |
| CAS Number | Not available | 37568-13-1 |
| Molecular Formula | C13H8Cl3N | C13H6Cl3NO |
| Molecular Weight | 298.58 g/mol | 298.55 g/mol |
| Structure | Fluorene core with three chloro groups (positions 2, 5, 7) and one amine group (position 4) | Fluorenone core with three chloro groups (positions 2, 5, 7) and one amine group (position 4) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
97028-39-2 |
|---|---|
Molecular Formula |
C13H8Cl3N |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
2,5,7-trichloro-9H-fluoren-4-amine |
InChI |
InChI=1S/C13H8Cl3N/c14-8-2-6-1-7-3-9(15)5-11(17)13(7)12(6)10(16)4-8/h2-5H,1,17H2 |
InChI Key |
WLLYXVDMSCYIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)N)C3=C1C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformative Chemistry of 2,5,7 Trichloro 9h Fluoren 4 Amine
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The fluorene (B118485) ring system of 2,5,7-trichloro-9H-fluoren-4-amine is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and feasibility of these reactions being heavily influenced by the existing substituents.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the three chlorine atoms makes the fluorene ring system susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can potentially displace one or more of the chlorine atoms. The positions most activated for nucleophilic attack are those ortho and para to the other electron-withdrawing groups. In this molecule, the chlorine atoms at positions 5 and 7 are ortho or para to other chlorine atoms, enhancing their susceptibility to nucleophilic attack. The chlorine at position 2 is also activated. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The feasibility of such reactions would depend on the strength of the nucleophile and the reaction conditions.
Reactions Involving the Amine Functionality
The primary amine group at the 4-position is a versatile functional handle for a variety of chemical transformations.
Acylation and Sulfonylation: The amine group can readily react with acyl halides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups, including halogens, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions.
N-Alkylation: Direct alkylation of the amine group with alkyl halides can occur, but often leads to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines.
Transformations at the Fluorene Core, Including C–C Bond Formation at the 9-Position
The methylene (B1212753) bridge at the 9-position of the fluorene core is a key site for chemical modification. The protons at this position are relatively acidic (pKa ≈ 23 in DMSO) due to the stabilization of the resulting carbanion by the adjacent aromatic rings.
Deprotonation and Alkylation/Acylation: Treatment with a strong base, such as an organolithium reagent or a strong alkoxide, can deprotonate the 9-position to generate a fluorenyl anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon bonds at the 9-position. researchgate.net This allows for the introduction of a wide range of substituents at this position, significantly altering the steric and electronic properties of the molecule.
Oxidation: The methylene group at the 9-position can be oxidized to a ketone (fluorenone) using various oxidizing agents. The corresponding ketone, 4-amino-2,5,7-trichlorofluoren-9-one, is a known compound (CAS 37568-13-1). sigmaaldrich.com Conversely, the reduction of this fluorenone derivative would be a potential synthetic route to this compound.
Derivatization Strategies for Expanding Molecular Complexity
The functional groups present in this compound offer multiple avenues for derivatization to create more complex molecular architectures.
Cross-Coupling Reactions: The chlorine atoms on the fluorene ring can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the introduction of new aryl, vinyl, or amino substituents, respectively, leading to the construction of complex conjugated systems.
Polymerization: The difunctional nature of the molecule (amine and reactive sites on the fluorene core) could allow for its use as a monomer in polymerization reactions. For instance, the amine group could be used in condensation polymerizations, while the reactive sites on the fluorene ring could be involved in the formation of conjugated polymers with potential applications in materials science.
Redox Chemistry and Electron Transfer Processes
The redox behavior of this compound will be influenced by both the electron-donating amine group and the electron-withdrawing chlorine atoms.
Oxidation: The primary amine group can be oxidized. The oxidation potential is expected to be higher than that of aniline (B41778) due to the presence of the electron-withdrawing chloro groups, which decrease the electron density on the amine nitrogen. Electrochemical studies on similar halogenated aromatic amines have shown that the oxidation process is often irreversible. nih.govnih.gov
Reduction: The polychlorinated aromatic system can undergo reduction. The reduction potential will be influenced by the number and position of the chlorine atoms. Generally, the ease of reduction increases with the number of halogen substituents. The reduction could potentially lead to dechlorination, forming less chlorinated fluorene derivatives.
Iv. Applications of 2,5,7 Trichloro 9h Fluoren 4 Amine and Its Derivatives in Advanced Materials and Catalysis
Role as Building Blocks in Organic Synthesis
In the realm of organic chemistry, 2,5,7-trichloro-9H-fluoren-4-amine serves as a versatile building block. Its amine group provides a reactive site for a multitude of chemical transformations, while the chlorinated fluorene (B118485) scaffold offers a rigid, planar, and electronically tunable platform. This combination allows for the construction of complex and functional organic molecules.
The chemical architecture of this compound, featuring a primary amine on a multi-substituted aromatic core, makes it an ideal precursor for more complex molecular structures. The amine functionality can readily undergo reactions such as diazotization, acylation, and N-alkylation, opening pathways to a wide array of derivatives. For instance, similar fluorene amines are used as starting materials for creating elaborate dye molecules and functional chromophores. nih.gov The strategic placement of chloro- and amino- groups on the fluorene backbone influences the electronic landscape of the molecule, a critical factor in designing materials with specific optical and electronic properties. The ortho-position of the amine and a carbon of the adjacent benzene (B151609) ring makes it a candidate for synthesizing fused heterocyclic systems, analogous to how 2-amino-4-fluorophenol (B1270792) is a precursor for benzoxazoles. ossila.com
Conjugated polymers, characterized by alternating single and double bonds, are at the forefront of organic electronics research. Fluorene derivatives are a key class of monomers for these materials due to their high photoluminescence quantum yield and thermal stability. nih.govontosight.ai The amine group of this compound can be utilized to link the fluorene unit into a polymer chain. For example, it can be transformed into other functional groups that are amenable to polymerization reactions like Suzuki or Stille coupling. The chlorine substituents can also potentially be used as sites for cross-coupling reactions, further expanding the possibilities for creating two-dimensional conjugated polymers. nih.govnih.gov The synthesis of such polymers often involves the reaction of dibromo-fluorene derivatives with other aromatic building blocks. researchgate.net By extension, the trichloro-substituted fluorene amine can be envisioned as a monomer for producing polymers with tailored electronic properties, where the chlorine atoms help to lower the energy levels of the molecular orbitals (HOMO and LUMO).
Table 1: Examples of Fluorene Derivatives in Polymer Synthesis
| Fluorene Monomer | Polymerization Method | Resulting Polymer Properties | Application |
| 2,7-Dibromo-9,9-dioctylfluorene | Suzuki Coupling | High efficiency blue emission, good solubility | OLEDs |
| 2,7-Dibromo-9,9-dihexylfluorene | Yamamoto Coupling | High hole mobility | OFETs |
| 9,9-Dimethyl-2,7-diaminofluorene | Polycondensation with dianhydrides | High thermal stability, good dielectric properties | High-performance polyimides |
This table illustrates the use of various functionalized fluorenes in creating polymers for electronic applications. While not listing the specific title compound, it demonstrates the established role of bromo- and amino-fluorenes as key monomers.
The amine group on this compound is a key functional handle for its incorporation into biologically relevant scaffolds like peptidomimetics and ureas. Peptidomimetics are molecules that mimic the structure and function of peptides, and they are an important area of drug discovery. nih.gov The rigid fluorene backbone can serve as a scaffold to orient other functional groups in a precise three-dimensional arrangement, mimicking the secondary structure of a peptide.
Furthermore, the primary amine can readily react with isocyanates or phosgene (B1210022) equivalents to form urea (B33335) derivatives. nih.gov The synthesis of ureas is a common strategy in medicinal chemistry to create compounds that can form strong hydrogen bonds with biological targets. The general reaction of amines with phosgene or its substitutes provides a straightforward method to generate a diverse library of urea compounds. nih.gov The resulting ureas, incorporating the bulky and electron-deficient trichlorofluorene moiety, would possess unique steric and electronic profiles, making them interesting candidates for screening in drug discovery programs.
Applications in Materials Science
The inherent properties of the fluorene system—rigidity, planarity, and strong luminescence—make its derivatives, including this compound, highly valuable in materials science. ontosight.ai These materials are central to the development of next-generation electronic and photonic devices.
Organic semiconductors are the active components in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Fluorene-based polymers and small molecules are among the most successful materials in this field. nih.govontosight.ai The general class of fluorene compounds is known for its excellent charge transport properties and high luminous efficiency. ontosight.ai Derivatives of this compound can be designed as "push-pull" systems, where the amine group acts as an electron donor (push) and the chlorinated aromatic system acts as an electron acceptor (pull). This intramolecular charge-transfer character is highly desirable for nonlinear optical (NLO) materials and for tuning the emission color in OLEDs. nih.gov The chlorine atoms help to stabilize the molecule against oxidative degradation and can fine-tune the energy levels to facilitate charge injection and transport in electronic devices.
The development of novel luminescent and electronic materials often relies on the principle of molecular engineering, where the properties of a material are controlled by the precise chemical structure of its constituent molecules. Fluorene-based amines are foundational in this regard. The core fluorene structure is intensely blue-luminescent, and its emission properties can be systematically modified by attaching different functional groups. By derivatizing the amine group of this compound, it is possible to create a family of materials with a wide range of emission colors. For example, coupling the amine with electron-accepting groups can shift the emission towards green, yellow, or even red through intramolecular charge transfer. The chlorine atoms enhance the electron-accepting nature of the fluorene core, which can lead to larger energy shifts and potentially higher quantum efficiencies in the resulting materials. nih.gov
Exploration in Stimuli-Responsive Materials
Stimuli-responsive materials, often termed "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species. nih.govnih.govsemanticscholar.orgnih.gov These materials are at the forefront of innovations in drug delivery, sensing, and soft robotics. nih.govsemanticscholar.org
While direct studies on the incorporation of this compound into stimuli-responsive systems are not extensively documented, the inherent characteristics of the molecule suggest its potential utility. The primary amine group serves as a key functional handle for integrating the fluorene unit into polymeric structures. For instance, it can be reacted with monomers to form polyamides or polyimines. The basic nature of the amine group could impart pH-responsiveness to the resulting material. nih.gov In acidic environments, protonation of the amine would lead to changes in solubility, conformation, and electrostatic interactions within the polymer matrix.
Furthermore, the rigid and planar fluorene core can influence the mechanical and photophysical properties of the material. The trichloro-substitution pattern is expected to modulate the electron density and, consequently, the fluorescence properties of the fluorene system. This could be exploited in the design of chemical sensors, where the binding of an analyte to a receptor unit linked to the fluorene could trigger a detectable change in its fluorescence emission. While not containing the trichloro-amino-fluorene moiety, other multi-stimuli responsive cyanostilbene derivatives featuring a carboxyl group have been shown to exhibit fluorescence changes in response to pH and amine vapors. researchgate.net
The synthesis of new thiazolidinone and azetidinone derivatives based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole-2-amine structure highlights the utility of chlorinated fluorene amines as synthons for complex heterocyclic systems with potential bioactivity. nih.gov This underscores the feasibility of chemically modifying the amine group of this compound to create more elaborate structures for advanced material applications.
| Stimulus | Potential Response Mechanism Involving this compound | Potential Application |
| pH | Protonation/deprotonation of the amine group, altering solubility and electrostatic interactions in a polymer matrix. | pH-triggered drug release, sensors. |
| Analytes | Binding of analytes to a receptor linked to the fluorene, causing a change in fluorescence. | Chemical sensors. |
| Light | Photo-induced electron transfer or conformational changes in polymers containing the fluorene unit. | Photo-switchable materials. |
Utilization as Ligands in Catalysis
The development of novel ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and stability of metal catalysts. Fluorene derivatives have been successfully employed as ligands in a variety of catalytic transformations.
Application in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Metal complexes bearing fluorene-based ligands have shown promise in this area. For instance, hydrido iron(II) complexes with [P,S]-chelating ligands have been applied in the hydrosilylation of aldehydes and ketones. rsc.org
While direct catalytic applications of this compound-derived complexes are yet to be reported, one can anticipate their potential utility. The electron-withdrawing nature of the trichlorinated fluorene backbone could enhance the Lewis acidity of a coordinated metal center, potentially boosting its catalytic activity in reactions such as Friedel-Crafts acylations or Diels-Alder reactions. Furthermore, the rigid fluorene scaffold can create a well-defined steric environment around the metal center, which is crucial for achieving high stereoselectivity in asymmetric catalysis.
Development of Specialized Olefin Metathesis Catalysts
Olefin metathesis is a powerful carbon-carbon bond-forming reaction with wide applications in organic synthesis and polymer chemistry, recognized with the 2005 Nobel Prize in Chemistry. libretexts.org The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has been pivotal. libretexts.orgtcichemicals.com A key advancement has been the introduction of N-heterocyclic carbene (NHC) ligands.
Recent research has focused on creating specialized catalysts by modifying the NHC ligand. One promising strategy involves the use of unsymmetrical NHC ligands. Notably, specialized olefin metathesis catalysts featuring an N-(fluoren-9-yl) arm on an unsymmetrical NHC ligand have been developed. thieme-connect.com These catalysts have shown high selectivity and conversion in challenging olefin metathesis reactions. thieme-connect.com
This provides a clear blueprint for the potential application of this compound. The amine functionality could be used to synthesize a fluorenyl-substituted imidazolinium salt, the precursor to the NHC ligand. Upon complexation with a suitable ruthenium precursor, a new generation of olefin metathesis catalysts could be generated. The electronic effects of the three chlorine atoms on the fluorene backbone would be transmitted to the ruthenium center, likely influencing the initiation rate and stability of the catalyst. This could lead to catalysts with tailored reactivity for specific applications, such as the metathesis of electron-deficient olefins or in aqueous media. nih.gov
| Catalyst Generation | Key Feature | Potential Role of this compound Derivative |
| First Generation Grubbs | Bis(phosphine) ruthenium benzylidene complex. | Not directly applicable. |
| Second Generation Grubbs | One phosphine (B1218219) replaced by an NHC ligand. | Potential precursor for a modified NHC ligand. |
| Hoveyda-Grubbs Type | Chelating isopropoxybenzylidene ligand for enhanced stability. | Could be incorporated into the NHC ligand structure. |
| Specialized uNHC Catalysts | Unsymmetrical NHC ligands, some with fluorenyl arms. | Direct precursor for an N-fluorenyl substituted uNHC ligand. thieme-connect.com |
Role in C–H Functionalization and Alkylation Reactions
Direct C–H functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of organic molecules without the need for pre-functionalized starting materials. researchgate.netacs.org The development of catalysts that can selectively activate and functionalize C–H bonds is a major research focus.
The amine group in this compound can act as a directing group in metal-catalyzed C–H functionalization reactions. thieme-connect.com This approach uses the coordination of the directing group to a metal catalyst to bring the catalytic center in close proximity to a specific C–H bond, thereby enabling its selective functionalization. While C-H functionalization of amines is a broad field, the application of fluorene amines in this context is an emerging area. thieme-connect.comresearchgate.net For example, palladium-catalyzed C-H arylation has been demonstrated on other amine-containing systems to achieve meta-selective functionalization. acs.org
The fluorene nucleus itself contains several C-H bonds that could be targets for functionalization. Furthermore, ligands derived from this compound could be employed in catalytic systems for the C-H functionalization of other substrates. The unique steric and electronic properties imparted by the trichlorinated fluorene scaffold could lead to novel reactivity and selectivity patterns in these transformations. Copper-catalyzed coupling reactions of N-tosylhydrazones with amines have been used to synthesize fluorene derivatives, showcasing the versatility of metal catalysis in building complex fluorene-containing molecules. researchgate.net
V. Computational and Theoretical Investigations of 2,5,7 Trichloro 9h Fluoren 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. However, no specific studies employing these methods on 2,5,7-trichloro-9H-fluoren-4-amine have been found.
Density Functional Theory (DFT) Studies
There are no published Density Functional Theory (DFT) studies that have reported on the optimized geometry, electronic properties, or other molecular parameters of this compound. DFT is a widely used computational method that could provide valuable insights into the molecule's structure and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Investigations into the excited state properties of this compound using Time-Dependent Density Functional Theory (TD-DFT) have not been reported. Such studies would be crucial for understanding the photophysical properties of the compound, including its absorption and emission spectra.
Electronic Structure Analysis and Molecular Orbital Characterization (HOMO/LUMO)
A detailed analysis of the electronic structure, including the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not available in the current body of scientific literature. The energy and distribution of these frontier orbitals are key indicators of a molecule's chemical reactivity and electronic transition properties.
Reaction Mechanism Elucidation via Computational Modeling
Currently, there are no published studies that utilize computational modeling to elucidate the reaction mechanisms involving this compound. This type of research would be instrumental in predicting its behavior in chemical reactions and understanding its potential synthesis pathways or degradation products.
Prediction of Spectroscopic Properties
While computational methods are frequently used to predict various spectroscopic properties, such as NMR, IR, and UV-Vis spectra, no such predictions for this compound have been documented. These theoretical spectra would be invaluable for the identification and characterization of the compound.
Structure-Property Relationship Studies from a Theoretical Perspective
Theoretical studies aimed at establishing structure-property relationships for this compound are not present in the available literature. Such research would involve systematically modifying the molecular structure in silico to understand how changes in its architecture affect its chemical and physical properties.
Vi. Analytical Methodologies for Characterization and Detection in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components within a mixture. scholaris.ca For a compound like 2,5,7-trichloro-9H-fluoren-4-amine, various chromatographic methods are employed to isolate it from reaction byproducts, starting materials, or other contaminants, enabling accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of aromatic amines and halogenated compounds. libretexts.orgopenaccessjournals.com Reversed-phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. libretexts.org For this compound, a C18 or a phenyl-hexyl column is typically effective due to the compound's aromatic and hydrophobic nature. chromforum.org The separation of related halogenated aromatic compounds can be optimized by adjusting mobile phase composition, temperature, and pH. chromforum.org The use of a pentafluorophenyl (PFP) column can also offer alternative selectivity for halogenated compounds. chromforum.org
Detection is commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. Electrochemical detection can also be employed for aromatic amines, offering high sensitivity. epa.gov Method validation for quantitative analysis involves establishing linearity, limits of detection (LOD), and limits of quantification (LOQ). scielo.br
Table 1: Representative HPLC Parameters for Analysis of Halogenated Aromatic Amines
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, Phenyl-Hexyl, or PFP (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Additives | 0.1% Formic Acid or Acetic Acid (to improve peak shape) nih.gov |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C chromforum.org |
| Detector | UV/DAD (e.g., at 254 nm) or Electrochemical Detector epa.govresearchgate.net |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com Due to the polarity and potential for thermal degradation of aromatic amines, direct analysis by GC can be challenging, often resulting in peak tailing. mdpi.comresearchgate.net Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance. mdpi.comnih.gov Reagents such as trifluoroacetylimidazole or pentafluorobenzenesulfonyl chloride can be used to form stable, halogenated derivatives that are highly responsive to an Electron Capture Detector (ECD). mdpi.com
When coupled with a mass spectrometer (GC-MS), this approach provides both high separation efficiency and definitive identification of the analyte. nih.gov The choice of a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is standard for this type of analysis. researchgate.net On-column injection techniques can sometimes be used to minimize thermal decomposition of sensitive analytes. epa.gov
Ion chromatography (IC) is a well-established method for the determination of ionic species, including amines, which are weak bases and can be protonated to form cations. thermofisher.comthermofisher.com This technique is particularly useful for analyzing amines in aqueous samples. Aromatic amines can be separated using cation-exchange chromatography. thermofisher.comnih.gov The separation mechanism is based on the interaction of the protonated amine with the negatively charged functional groups of the stationary phase. nih.gov
A typical IC system for amine analysis uses a cation-exchange column (e.g., Dionex IonPac CS17 or CS19) with an acidic eluent, such as methanesulfonic acid, to ensure the analytes are in their cationic form. thermofisher.com Detection is often accomplished using suppressed conductivity, which enhances sensitivity by reducing the background conductivity of the eluent. thermofisher.com Amperometric detection is another sensitive option for electroactive aromatic amines. nih.govsigmaaldrich.com
Table 2: Illustrative Ion Chromatography Conditions for Aromatic Amine Separation
| Parameter | Typical Value/Condition |
|---|---|
| Column | Cation-exchange (e.g., Dionex IonPac CS12, CS17) thermofisher.comnih.gov |
| Eluent | Methanesulfonic Acid (MSA) or Sulfuric Acid gradient nih.gov |
| Detection | Suppressed Conductivity or DC Amperometric Detection thermofisher.comnih.gov |
| Flow Rate | 0.5-1.0 mL/min |
| Sample Preparation | Dilution in deionized water, pH adjustment if necessary |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight and elemental composition. The characteristic isotopic pattern of chlorine (the 35Cl:37Cl ratio is approximately 3:1) results in a unique signature in the mass spectrum for polychlorinated compounds, facilitating their identification. youtube.com For a trichlorinated molecule like the target compound, the molecular ion region will exhibit a distinctive cluster of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 27:27:9:1, confirming the presence of three chlorine atoms. youtube.com
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the high specificity and sensitivity of MS detection. nih.gov This technique is ideal for identifying and quantifying this compound in complex mixtures. sciex.commac-mod.com Various atmospheric pressure ionization (API) sources can be used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). nih.govnih.gov For aromatic amines, APCI often provides better ionization efficiency and is less prone to matrix effects than ESI. nih.gov
Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for quantitative studies through Multiple Reaction Monitoring (MRM). nih.govsciex.com In an MRM experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method minimizes interferences and allows for very low detection limits. sciex.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental formula of the compound and its metabolites or degradation products. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. ucf.eduznaturforsch.com Both 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netmdpi.com
In the 1H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro substituents. youtube.com The coupling patterns (splitting) between adjacent protons reveal their connectivity. The protons of the CH2 group at the C9 position of the fluorene (B118485) ring would typically appear as a distinct singlet. chemicalbook.com
The 13C NMR spectrum shows the number of unique carbon atoms in the molecule. acs.org The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. Carbons bonded to chlorine atoms will appear at characteristic downfield shifts, while carbons attached to the amino group will be shifted upfield compared to the parent fluorene. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule and definitively assign all proton and carbon signals, confirming the substitution pattern on the fluorene core. researchgate.net
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques employed in the characterization of this compound. These methods provide valuable insights into the molecular structure, specifically identifying the key functional groups and the conjugated π-electron system. IR spectroscopy probes the vibrational transitions of molecules, revealing the presence of specific bonds, while UV-Vis spectroscopy investigates electronic transitions, offering information about the aromatic system and the influence of substituents.
Infrared (IR) Spectroscopy is instrumental in identifying the functional groups within the this compound molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds. For a primary aromatic amine like this compound, several characteristic absorption bands are expected. Primary amines typically exhibit two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. wpmucdn.com The presence of electron-withdrawing chloro-substituents on the aromatic ring can influence the position of these bands, potentially causing a shift to higher frequencies (a hypsosochromic or blue shift). researchgate.netresearchgate.net
The aromatic nature of the fluorene backbone gives rise to several other key signals. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. wikieducator.org The C=C stretching vibrations within the aromatic rings produce a series of sharp bands in the 1620-1450 cm⁻¹ range. wpmucdn.com The C-N stretching vibration of the aromatic amine is expected to appear in the 1335-1250 cm⁻¹ region. wikieducator.org Furthermore, the C-Cl stretching vibrations will be present in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The substitution pattern on the aromatic rings also influences the out-of-plane C-H bending vibrations, which can provide structural information. wpmucdn.com
A detailed theoretical analysis of the vibrational modes of 2-aminofluorene (B1664046), a related compound, has been performed using Density Functional Theory (DFT), providing a basis for assigning the complex vibrational spectra of such molecules. nih.gov Experimental IR data for 2-fluorenamine is also available and serves as a foundational reference. nist.gov
Detailed Research Findings from IR Spectroscopy:
While a complete, experimentally verified IR spectrum for this compound is not widely published, the expected absorption bands can be predicted based on the analysis of similar compounds. The following table outlines the anticipated IR absorption regions and their corresponding vibrational assignments for the title compound.
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Functional Group |
| N-H Asymmetric Stretch | 3450 - 3350 | Primary Aromatic Amine |
| N-H Symmetric Stretch | 3350 - 3250 | Primary Aromatic Amine |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |
| N-H Bending | 1650 - 1580 | Primary Aromatic Amine |
| Aromatic C=C Stretch | 1620 - 1450 | Aromatic Ring |
| C-N Stretch | 1335 - 1250 | Aromatic Amine |
| C-Cl Stretch | 800 - 600 | Aryl Halide |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Aromatic Ring |
UV-Vis Spectroscopy provides information on the electronic transitions within the molecule. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to exhibit characteristic UV-Vis absorption spectra due to their extensive conjugated π-electron systems. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The primary electronic transitions observed in molecules like this compound are π→π* transitions associated with the aromatic fluorene core.
The presence of the amino group (-NH₂) and the chlorine atoms (-Cl) as substituents on the fluorene ring significantly influences the UV-Vis spectrum. The amino group, with its lone pair of electrons, acts as a powerful auxochrome, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect) of the π→π* absorption bands. This is due to the delocalization of the nitrogen lone pair into the aromatic π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In addition to the π→π* transitions, a weaker n→π* transition, involving the promotion of a non-bonding electron from the nitrogen of the amino group to an anti-bonding π* orbital of the aromatic ring, may also be observed.
Theoretical and experimental studies on 2-aminofluorene show strong absorption bands in the UV region, which are attributed to π→π* transitions. nih.govresearchgate.net The presence of three electron-withdrawing chlorine atoms in this compound would be expected to modulate the electronic properties of the fluorene system, likely resulting in shifts in the absorption maxima compared to the unsubstituted aminofluorene.
Detailed Research Findings from UV-Vis Spectroscopy:
Specific experimental UV-Vis spectral data for this compound is limited in publicly accessible literature. However, based on the known spectral properties of aminofluorenes and the electronic effects of the substituents, a representative UV-Vis absorption profile can be predicted. The following table summarizes the likely electronic transitions for the compound dissolved in a non-polar solvent.
| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |
| π→π | ~ 280 - 320 | Substituted Fluorene Ring |
| π→π | ~ 240 - 270 | Substituted Fluorene Ring |
| n→π* | ~ 330 - 360 | Aromatic Amine |
Vii. Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Pathways
The efficient synthesis of 2,5,7-trichloro-9H-fluoren-4-amine is a foundational step for its future investigation and application. While the synthesis of various polychlorinated and aminated fluorenes has been documented, a dedicated, high-yield pathway for this specific isomer remains a key research objective. Future efforts are anticipated to focus on regioselective functionalization strategies that allow for precise installation of the chloro and amino groups on the fluorene (B118485) core.
One promising approach involves the multi-step synthesis starting from commercially available fluorene or fluorenone. This could entail an initial electrophilic chlorination. The direct chlorination of biphenyl (B1667301) is a known industrial process for producing polychlorinated biphenyls (PCBs), and similar principles could be adapted for fluorene. researchgate.net However, controlling the regioselectivity to achieve the 2,5,7-trichloro substitution pattern is a significant challenge that may require the use of advanced directing groups or catalysts.
Following chlorination, the introduction of the amine group at the C-4 position would likely proceed via a nitration and subsequent reduction sequence. The nitration of halogenated fluorenones is a known transformation, and the resulting nitro group can be reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Alternative pathways could explore late-stage functionalization, where a pre-functionalized fluorene precursor is used to introduce the desired substituents. For instance, a pre-existing amino group could direct the chlorination to specific positions, or a boronic acid-functionalized fluorene could be used in cross-coupling reactions. The development of photocatalytic methods, which have shown success in the amination of aromatic compounds, could also offer a more sustainable and efficient synthetic route. acs.org
A summary of potential synthetic strategies is presented in Table 1.
| Strategy | Key Steps | Potential Advantages | Anticipated Challenges |
| Linear Synthesis | 1. Electrophilic Chlorination2. Nitration3. Reduction | Utilizes established reaction types. | Poor regioselectivity in chlorination and nitration steps. |
| Convergent Synthesis | Assembly of pre-functionalized aromatic rings. | Potentially higher overall yield and purity. | Synthesis of functionalized precursors can be complex. |
| Late-Stage Functionalization | C-H activation and functionalization of a fluorene derivative. | Atom-economical and allows for rapid diversification. | Achieving the desired regioselectivity on a complex scaffold. |
| Photocatalytic Methods | Light-mediated C-N bond formation. | Mild reaction conditions and sustainable. | Substrate scope and scalability for this specific isomer. |
Table 1: Comparison of Potential Synthetic Strategies for this compound
Exploration of New Catalytic Applications and Ligand Design
The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis, particularly as a ligand for transition metal complexes. The fluorenyl moiety is a known ligand in organometallic chemistry, capable of various coordination modes (η1, η3, η5), which can be crucial in catalytic cycles. acs.orgnih.govacs.org The electron-withdrawing nature of the three chlorine atoms, combined with the electron-donating amino group, is expected to significantly modulate the electronic properties of the fluorenyl system and, consequently, the catalytic activity of its metal complexes.
Future research is poised to explore the synthesis of organometallic complexes featuring this compound as a ligand. The amino group provides a convenient coordination site for metal centers, and the chlorinated fluorenyl backbone could impart unique stability and reactivity to the resulting catalyst. These novel catalysts could be screened for a variety of organic transformations, including cross-coupling reactions, C-H activation, and polymerization. The steric bulk of the trichlorinated fluorene framework may also lead to high selectivity in asymmetric catalysis.
The design of bidentate or pincer-type ligands derived from this compound is another promising direction. By chemically modifying the amino group, it is possible to introduce additional coordinating moieties, leading to more stable and well-defined catalytic species. The impact of fluorinated ligands on the properties of metal complexes has been a subject of interest, and by analogy, the chlorinated nature of this fluorene derivative could lead to novel catalytic behaviors. fu-berlin.de
Integration into Hybrid Material Systems and Supramolecular Assemblies
The rigid, planar structure of the fluorene core, combined with the potential for hydrogen bonding from the amine group and halogen bonding from the chlorine atoms, makes this compound an excellent building block for supramolecular chemistry and materials science. nih.gov Future research will likely focus on harnessing these non-covalent interactions to construct well-ordered, functional materials.
The development of fluorene-based materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices is an active area of research. mdpi.com The specific substitution pattern of this compound could lead to materials with tailored electronic properties, such as specific emission wavelengths or enhanced charge transport characteristics. The chlorine atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the bandgap of the material.
Furthermore, the integration of this compound into hybrid material systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is a burgeoning research trend. The amine group can act as a linker to be incorporated into the framework structure, while the chlorinated fluorene core would line the pores, potentially leading to materials with high selectivity for gas sorption or separation. The principles of supramolecular chemistry, which have been explored for other halogenated compounds, can guide the design of these materials. nih.gov
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel molecules and guiding experimental efforts. For this compound, advanced computational studies will be instrumental in understanding its fundamental electronic structure and predicting its behavior in various applications.
DFT calculations can provide insights into the geometric and electronic properties of the molecule, including bond lengths, bond angles, and the distribution of electron density. Time-dependent DFT (TD-DFT) can be used to predict its photophysical properties, such as its absorption and emission spectra, which is crucial for its potential application in optoelectronic materials. mdpi.com The effect of the chlorine and amine substituents on the aromaticity and reactivity of the fluorene core can also be quantified through computational analysis.
Moreover, computational modeling can be employed to simulate the interactions of this compound with other molecules, such as metal centers in catalysts or other building blocks in supramolecular assemblies. These simulations can help in the rational design of new catalysts and materials with desired properties, thereby accelerating the discovery process and reducing the need for extensive trial-and-error experimentation. Quantum chemistry calculations have been successfully used to understand retention behaviors in chromatography and can be similarly applied to predict the interactions of this compound. researchgate.net
A summary of the predictable properties and the corresponding computational methods is provided in Table 2.
| Property | Computational Method | Potential Application |
| Geometric Structure | DFT | Understanding steric effects in ligand design. |
| Electronic Properties (HOMO/LUMO) | DFT | Predicting redox potentials and designing electronic materials. |
| Photophysical Properties (UV-Vis/Emission) | TD-DFT | Designing fluorescent probes and OLED materials. mdpi.com |
| Interaction Energies | DFT with dispersion correction | Predicting stability of supramolecular assemblies and catalyst-ligand binding. |
| Reaction Pathways | DFT (transition state searching) | Elucidating reaction mechanisms and designing synthetic routes. |
Table 2: Computational Approaches for Property Prediction of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
